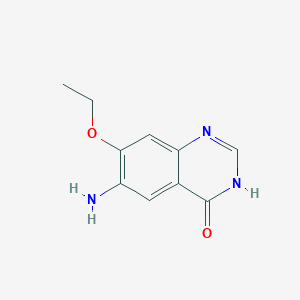
1-(4-Methoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methoxybenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)azetidine can be synthesized through various methods, including:
Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions.
Aza Paternò–Büchi Reactions: The [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Substitution reactions involving azetidine precursors.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxybenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the azetidine ring to form amines.
Substitution: Nucleophilic substitution reactions at the azetidine nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines and benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)azetidine finds applications in various fields:
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate reactions with various biological molecules, potentially affecting pathways related to enzyme inhibition, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Azetidine: The parent compound with no substituents.
Aziridine: A three-membered nitrogen heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen heterocycle with lower ring strain.
Uniqueness: 1-(4-Methoxybenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential bioactivity compared to other azetidines and related compounds .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-10(4-6-11)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |
Clave InChI |
QCAAZAFFGJYBNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
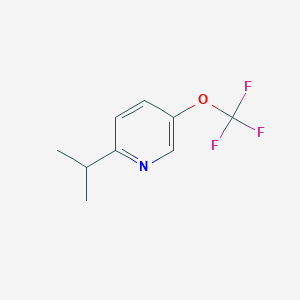
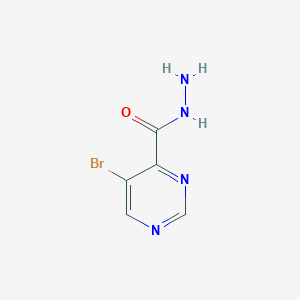
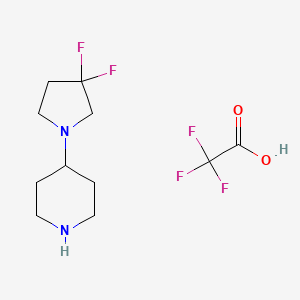


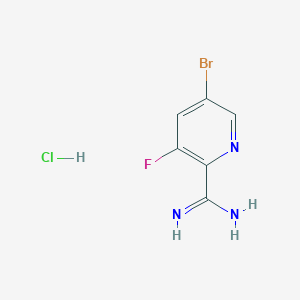
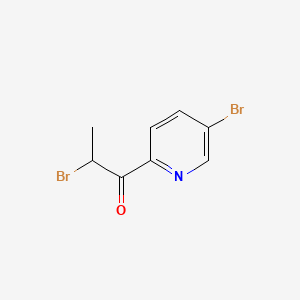
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)


